molecular formula C17H13NO4 B11604566 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B11604566
M. Wt: 295.29 g/mol
InChI Key: WKADSMVQSYVPHR-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multi-step organic reactions. One common method is the condensation of 3-methylphenylamine with salicylic acid derivatives, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group, resulting in different reactivity and applications.

    2-(4-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate: Similar structure but with a different position of the methyl group, affecting its chemical properties.

    2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl benzoate:

Uniqueness

The presence of the acetate group in 2-(3-methylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

[2-(3-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C17H13NO4/c1-10-4-3-5-12(8-10)16-18-15-7-6-13(21-11(2)19)9-14(15)17(20)22-16/h3-9H,1-2H3

InChI Key

WKADSMVQSYVPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2

Origin of Product

United States

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